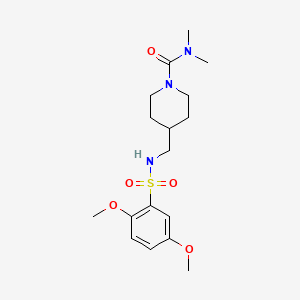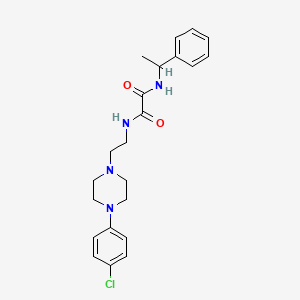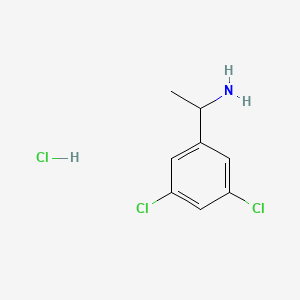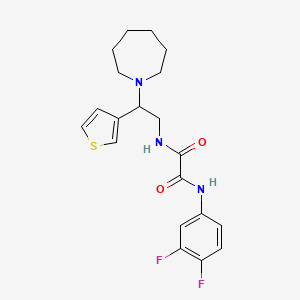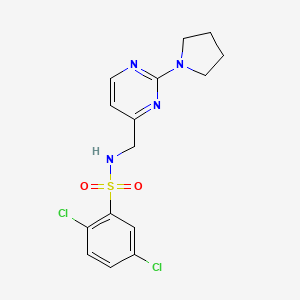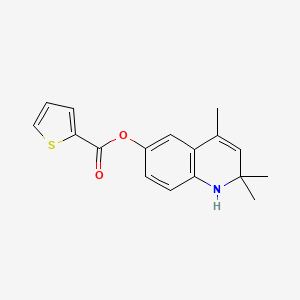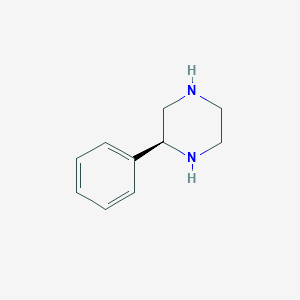
(2S)-2-phenylpiperazine
Overview
Description
“(2S)-2-phenylpiperazine” is a chemical compound with the molecular formula C10H14N2 . It is used in various applications and is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 162.232 Da, and the monoisotopic mass is 162.115692 Da .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 162.23200 . Other physical and chemical properties such as density and boiling point are also available .Scientific Research Applications
Versatile Scaffold in Medicinal Chemistry
- The N-phenylpiperazine subunit is a versatile scaffold in medicinal chemistry, particularly for CNS disorders. This structure has proven “druglikeness” and potential for diversifying applications in various therapeutic areas (Maia, Tesch, & Fraga, 2012).
Synthesis Processes
- Synthesis of 2-phenylpiperazine, an intermediate of mirtazapine, involves reactions with phosphorus trichloride, bromine, ethylenediamine, and lithium aluminum hydride, achieving an overall yield of 31.7% (Yun, 2003).
Chemical Stability Analysis
- N-phenylpiperazine compounds, known for crossing the blood-brain barrier, were studied for chemical stability, which is crucial for drug quality, safety, and efficacy. Hydrolysis degradation, a common destructive process, was investigated in depth (Tarsa et al., 2019).
Role in Antihypertensive Agents
- 2-phenylpiperazine derivatives were synthesized and evaluated as alpha 1-adrenoceptor antagonists and antihypertensive agents. The study found that structural modifications impacted the therapeutic potency (Chern et al., 1993).
Binding Mechanism with α1A-Adrenoceptor
- The binding mechanism of nine N-phenylpiperazine derivatives with the α1A-adrenoceptor was explored, revealing that hydrogen bonds and electrostatic forces drive the binding. The study aids in understanding drug candidates' binding mechanisms (Zhao et al., 2015).
Applications as Catalysts
- N-phenylpiperazine–Cu(II) complex, supported on polystyrene, was found to be an efficient and reusable catalyst for selective multicomponent reactions, demonstrating potential for organic synthesis applications (Perumgani et al., 2016).
Anticholinergic Activity of Indol-2-Carboxylic Acid Esters
- Indol-2-carboxylic acid esters containing N-phenylpiperazine were synthesized and evaluated for anticholinergic activity. This research contributes to the development of new biologically active compounds (Padrtová et al., 2020).
Mechanism of Action
properties
IUPAC Name |
(2S)-2-phenylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRLBGNCLMSNH-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2800676.png)
![7-Ethyl-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2800677.png)
![1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2800678.png)

